2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol

Description

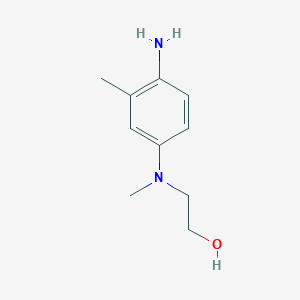

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol is a substituted ethanolamine derivative featuring a 4-amino-3-methylphenyl group attached to a methylaminoethanol backbone. Its structure combines a polar ethanolamine moiety with a hydrophobic aromatic ring, enabling diverse reactivity and solubility profiles.

Properties

IUPAC Name |

2-(4-amino-N,3-dimethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-9(3-4-10(8)11)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBACZGTCZERHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol typically involves the reaction of 4-amino-3-methylphenol with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 4-amino-3-methylphenol, methylamine, and ethylene oxide.

Reaction Conditions: The reaction is conducted in a solvent such as ethanol or water, with the temperature maintained between 50-70°C.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain high purity

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Table

Key Findings and Implications

Alkyl Substitution : Ethyl analogs exhibit improved stability and solubility compared to methyl derivatives, making them preferable for industrial applications .

Benzothiazole vs. Ethanolamine: The benzothiazole core confers antitumor activity through CYP1A1-mediated mechanisms, while ethanolamine derivatives are more suited for redox applications like photography .

Functional Modifications : Sulfate or sulfamate groups enhance water solubility, whereas fluorination improves metabolic stability in drug candidates .

Biological Activity

2-((4-Amino-3-methylphenyl)(methyl)amino)ethanol, also known as a derivative of phenylamino compounds, has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is . It features an amino group, which is often associated with biological activity due to its ability to participate in hydrogen bonding and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that amino-substituted phenyl compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.33 | Induces apoptosis via Bcl-2 downregulation |

| Compound B | HCT-116 | 3.46 | Inhibits tubulin polymerization |

| Compound C | PC-3 | 1.48 | Blocks G2/M cell cycle phase |

These findings suggest that the presence of amino groups enhances the interaction with cellular targets involved in cancer progression, such as tubulin and apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through various models. For instance, derivatives have been tested for their ability to inhibit pro-inflammatory cytokines:

| Study Focus | Result |

|---|---|

| Cytokine Inhibition | Significant reduction in TNF-alpha and IL-6 levels in vitro |

| Mechanism | Modulation of NF-kB signaling pathway |

These results indicate that the compound may play a role in managing inflammatory conditions by targeting key signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 22.9 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

The structure-activity relationship (SAR) studies suggest that the electron-withdrawing groups on the phenyl ring significantly enhance antimicrobial activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : A study involving a series of phenylamino derivatives demonstrated that modifications at specific positions led to enhanced cytotoxicity against breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value significantly lower than conventional chemotherapeutics like doxorubicin.

- Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain, suggesting its efficacy as an anti-inflammatory agent.

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various derivatives against multi-drug resistant strains, revealing that certain modifications could lead to improved activity against resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.